molecular formula C10H8F3N5O2S2 B2565241 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899948-61-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2565241
CAS No.: 899948-61-9
M. Wt: 351.32
InChI Key: MNOMMHWNIKIKJS-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound functions as a potent and selective inhibitor of HIF-2α (Hypoxia-Inducible Factor 2-alpha), a key transcription factor implicated in cellular response to hypoxia. Its mechanism involves binding to the HIF-2α heterodimer, disrupting its interaction with ARNT, and thereby inhibiting the transcription of genes crucial for tumor progression, such as those involved in angiogenesis, cell survival, and invasion . Research into this inhibitor is primarily focused on developing novel therapeutics for clear cell renal cell carcinoma (ccRCC) and other cancers where the VHL/HIF pathway is dysregulated. The compound, and its structural analogs, are valuable tools for elucidating the specific biological roles of HIF-2α in contrast to HIF-1α, providing critical insights for targeted cancer therapy development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5O2S2/c1-4-17-18-9(22-4)16-7(20)3-21-8-14-5(10(11,12)13)2-6(19)15-8/h2H,3H2,1H3,(H,14,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOMMHWNIKIKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole core One common approach is the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions to form the thiadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: Biologically, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide has shown potential as an antimicrobial and antifungal agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics and antifungal drugs.

Medicine: In medicine, this compound has been studied for its potential therapeutic effects. It has shown promise in preclinical models for treating conditions such as inflammation, pain, and certain types of cancer. Its mechanism of action involves modulation of specific molecular targets, which can lead to the inhibition of disease progression.

Industry: In the industry, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve durability, resistance to degradation, and other desirable characteristics.

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's ability to modulate these targets can lead to changes in cellular signaling pathways, resulting in its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogues, highlighting structural variations, physicochemical properties, and pharmacological implications.

Structural and Physicochemical Comparison

Compound Name Substituent (Thiadiazole) Substituent (Pyrimidinone) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 5-methyl 4-trifluoromethyl C₁₁H₁₀F₃N₅O₂S₂ 381.35 High metabolic stability; moderate solubility
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide 5-isopropyl 4-phenyl C₁₇H₁₇N₅O₂S₂ 387.48 Higher lipophilicity; reduced water solubility
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Benzo[d]thiazol-2-yl 3-(3,5-dimethoxyphenyl) C₂₁H₁₈F₃N₅O₄S₂ 537.52 Enhanced π-π stacking; higher binding affinity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide 5-ethyl Thienyl-pyridazin C₁₄H₁₃N₅OS₃ 363.50 Increased lipophilicity; pH-sensitive solubility

Key Structural and Functional Insights

Thiadiazole Substituents :

  • The 5-methyl group in the target compound balances lipophilicity and steric effects, favoring membrane permeability over bulkier substituents like 5-isopropyl () or 5-ethyl ().
  • Bulky substituents (e.g., isopropyl) reduce solubility (e.g., 1.5 µg/mL at pH 7.4 for the ethyl analogue ), whereas smaller groups (methyl) improve bioavailability.

Pyrimidinone Core Modifications: The 4-trifluoromethyl group in the target compound provides strong electron-withdrawing effects, enhancing metabolic stability compared to 4-phenyl () or 4-methyl ().

Heterocyclic Variations :

  • Replacing the thiadiazole with benzo[d]thiazole () introduces planar aromaticity, which may enhance binding to hydrophobic enzyme pockets but reduces synthetic accessibility.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties.

Chemical Structure and Synthesis

The compound features a thiadiazole ring and a dihydropyrimidine moiety, which are known for their diverse biological activities. The molecular formula is C13H14N4O2SC_{13}H_{14}N_4O_2S, with a molecular weight of approximately 282.34 g/mol. The synthesis typically involves multi-step organic reactions that include the formation of the thiadiazole ring followed by the introduction of the dihydropyrimidine structure through amide coupling.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (μg/mL)Mechanism of Action
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivativeMCF-7 (breast cancer)0.28Cell cycle arrest at G2/M phase
Thiadiazole derivativeHL-60 (leukemia)9.6Down-regulation of MMP2 and VEGFA
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamideHCT116 (colon cancer)3.29Induction of apoptosis

These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle disruption.

2. Antimicrobial Properties

Thiadiazole derivatives have also been reported to possess antimicrobial activity against a range of pathogens. Studies indicate that compounds featuring the thiadiazole ring can inhibit the growth of both Gram-positive and Gram-negative bacteria:

PathogenMIC (μg/mL)Comparison
Staphylococcus aureus32.6Higher than itraconazole (47.5)
Escherichia coli15.0Moderate activity
Aspergillus niger20.0Comparable to fluconazole

The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic pathways.

3. Enzyme Inhibition

The mechanism of action for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide may involve inhibition of specific enzymes or receptors involved in disease pathways. For example:

  • Kinesin Spindle Protein (KSP) : Certain thiadiazole derivatives are known KSP inhibitors and have shown promise in clinical trials for treating cancers like multiple myeloma.

Case Studies

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • In Vitro Cytotoxicity : A study reported that a series of thiadiazole derivatives exhibited IC50 values ranging from 0.74 to 10 μg/mL against various cancer cell lines including MCF-7 and H460.
  • Antimicrobial Screening : Another investigation demonstrated that specific thiadiazole compounds showed significant antibacterial activity against strains such as E. coli and S. aureus, suggesting their potential use in treating infections.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with thiadiazole ring formation followed by acylation or thioether bond formation. Key steps include:

  • Thiadiazole core synthesis : Cyclization of thiosemicarbazides under acidic conditions.
  • Acylation : Coupling with activated acetamide derivatives using coupling agents like EDCI or DCC.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for intermediate stability .
  • Temperature control : Reactions often proceed at reflux (60–100°C) to balance yield and purity . Optimization involves systematic variation of solvents, catalysts (e.g., K₂CO₃), and reaction times, monitored via TLC or HPLC .

Q. How is the compound characterized to confirm structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., thiadiazole protons at δ 7.5–8.5 ppm; pyrimidine carbonyl at ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in thiadiazole-pyrimidine systems) .

Q. What analytical techniques assess purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C for similar derivatives) .
  • Accelerated stability studies : Expose the compound to humidity (75% RH) and elevated temperatures (40°C) for 4 weeks to assess degradation .

Advanced Research Questions

Q. How can computational modeling predict biological activity or reaction mechanisms?

  • Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for reaction pathway prediction (e.g., thioacetamide group reactivity) .
  • MD simulations : Assess binding stability in aqueous environments over 100-ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Assay standardization : Use isogenic cell lines or uniform enzyme activity protocols (e.g., Ellman’s assay for cholinesterase inhibition) .
  • Meta-analysis : Apply statistical tools (e.g., PRISMA guidelines) to aggregate data from heterogeneous studies .

Q. How can Design of Experiments (DoE) optimize synthesis or bioactivity screening?

  • Factorial design : Vary factors like temperature, solvent ratio, and catalyst loading to identify critical parameters (e.g., Pareto charts for yield optimization) .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize purity .
  • High-throughput screening (HTS) : Use 96-well plates to test bioactivity against multiple targets (e.g., kinase panels) with robotic automation .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Solvent recovery : Implement distillation or membrane separation (e.g., nanofiltration) to reuse DMF .
  • Byproduct management : Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .
  • Process control : PAT (Process Analytical Technology) tools like in-situ FTIR monitor reaction progression in real time .

Methodological Resources

  • Synthetic protocols : Reference multi-step procedures from analogous thiadiazole-pyrimidine hybrids .
  • Computational tools : Gaussian 16 for DFT, GROMACS for MD simulations .
  • Statistical packages : JMP or Minitab for DoE and RSM analysis .

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